Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is an advanced, high-value steroidal intermediate characterized by a 19-nor estrane skeleton and a conjugated 4,9-diene-3,17-dione system. In industrial pharmaceutical synthesis, it serves as the foundational building block for high-profile progestins and anti-glucocorticoids, including Dienogest, Mifepristone, and Ulipristal Acetate [1]. Procuring this specific intermediate allows manufacturers to bypass the hazardous, low-yield Birch reductions or complex multi-step A/B-ring cyclizations required when starting from basic phytosterols or estrone derivatives. Its dual ketone functionality at C3 and C17, combined with the unique electronic properties of the 4,9-diene system, enables highly regioselective C3-ketalization and subsequent C17-functionalization . This makes it an indispensable, non-substitutable precursor for 19-nor, 4,9-diene active pharmaceutical ingredient (API) production.
Substituting Estra-4,9-diene-3,17-dione with more common steroidal precursors like 4-androstene-3,17-dione (AD) or estrone is synthetically unviable for the production of 4,9-diene APIs. AD contains a C19 methyl group, and removing it while simultaneously introducing the specific 9(11) double bond requires a prohibitively expensive and low-yielding reaction sequence. Furthermore, utilizing earlier-stage 19-nor precursors, such as sitolactone or 3-methoxy-estra-2,5(10)-diene, shifts the burden of the thermodynamically challenging A-ring cyclization onto the buyer, a step notorious for generating up to 36% of unwanted structural isomers [1]. Consequently, direct procurement of high-purity Estra-4,9-diene-3,17-dione is mandatory to ensure regioselective downstream ketalization, maintain strict pharmacopeial impurity limits (where it is monitored as Dienogest Impurity B), and achieve commercially viable overall yields for target APIs.
The de novo synthesis of the 4,9-diene system involves a challenging intramolecular aldol condensation or domino cyclization that suffers from competing isomerization. Research demonstrates that the final piperidinium acetate-catalyzed ring closure to form Estra-4,9-diene-3,17-dione yields only ~32.3% of the target compound, with an equal amount (~36.6%) of unwanted isomers generated[1]. By procuring pre-synthesized, purified Estra-4,9-diene-3,17-dione, manufacturers completely bypass this severe mass-loss bottleneck, directly entering the high-yield (>80%) regioselective ketalization phase required for Dienogest or Mifepristone production.
| Evidence Dimension | Yield of target intermediate vs. isomer waste during A-ring cyclization |
| Target Compound Data | Procured Estra-4,9-diene-3,17-dione provides 100% usable starting mass for downstream steps |
| Comparator Or Baseline | In-house synthesis from seco-dione precursors (yields ~32.3% target vs. ~36.6% isomer waste) |
| Quantified Difference | Eliminates a ~67% mass loss bottleneck associated with the final cyclization step |
| Conditions | Piperidinium acetate-catalyzed ring closure in toluene |
Procuring the pre-cyclized intermediate prevents massive raw material waste and eliminates the need for complex chromatographic separation of isomers at industrial scale.
The conjugated 4,9-diene-3-one system of Estra-4,9-diene-3,17-dione allows for highly regioselective protection at the C3 position, a critical prerequisite for modifying the C17 position. When reacted with ethylene glycol, the C3 ketone is selectively ketalized with concomitant migration of the double bonds to the 5(10),9(11) positions, achieving yields of refined 3-ketal at ≥99% purity with minimal di-ketal formation (≤0.5%) . Attempting similar selective mono-protection on standard saturated or mono-unsaturated steroidal diones often results in significant over-protection at C17, requiring costly deprotection cycles.
| Evidence Dimension | Regioselectivity of mono-ketalization (C3 vs C17) |
| Target Compound Data | ≥99% purity of 3-mono-ketal with ≤0.5% di-ketal impurity |
| Comparator Or Baseline | Standard non-conjugated steroidal diones (prone to unselective di-ketalization) |
| Quantified Difference | Near-quantitative regioselectivity driven by the α,β-unsaturated 4,9-diene system |
| Conditions | Reaction with ethylene glycol / tetrahydrofuran / hydrogen chloride at -10°C to -5°C |
High C3-regioselectivity ensures the C17 ketone remains fully available for cyanomethylation (Dienogest) or alkynylation (Mifepristone) without additional protection/deprotection steps.
Estra-4,9-diene-3,17-dione is not only an intermediate but is also strictly monitored as 'Dienogest Impurity B' in final API monographs . Procuring a low-purity technical grade (<95%) introduces unreacted precursors and isomeric dienes that persist through downstream cyanomethylation and hydrolysis, risking failure of the final API batch. Utilizing high-purity Estra-4,9-diene-3,17-dione ensures that the baseline load of Impurity B and related substances is minimized before the final crystallization of the API, reliably achieving pharmacopeial limits (total impurities ≤0.1%, individual impurities ≤0.02%) [1].
| Evidence Dimension | Downstream API impurity profile |
| Target Compound Data | High-purity precursor enables final API with ≤0.1% total impurities |
| Comparator Or Baseline | Technical grade precursor (<95% purity) |
| Quantified Difference | Prevents batch rejection by staying well below the 0.1% total impurity threshold for pharmaceutical grade Dienogest |
| Conditions | Downstream conversion to Dienogest and final HPLC impurity profiling |
Starting with pharmacopeia-aligned high-purity material is essential to prevent costly late-stage API batch failures due to untraceable structural isomers.
Estra-4,9-diene-3,17-dione is the optimal starting point for Dienogest manufacturing. Its regioselective C3-ketalization allows the C17 ketone to be cleanly cyanomethylated using cyanomethyl lithium. Following acidic hydrolysis of the C3-ketal, the target progestin is obtained in high overall yield, bypassing the need for complex A-ring construction [1].
The 4,9-diene structure is strictly required for the synthesis of Mifepristone. The C3 position of Estra-4,9-diene-3,17-dione is protected, allowing the C17 position to be alkynylated (e.g., with propynylmagnesium bromide). The 5(10),9(11)-diene intermediate then undergoes epoxidation, setting up the critical C11-beta aryl substitution that imparts the potent anti-progestational and anti-glucocorticoid activity [2].
Because unreacted Estra-4,9-diene-3,17-dione can carry over into final drug products, it is heavily utilized as an analytical reference standard (Dienogest Impurity B). High-purity lots are required by quality control laboratories to calibrate HPLC methods and ensure that commercial batches of Dienogest and related 19-norsteroids meet stringent regulatory thresholds .
Irritant;Health Hazard